molecular formula C9H10FNO2 B13551192 2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid

2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid

Cat. No.: B13551192
M. Wt: 183.18 g/mol
InChI Key: KLCJTGPCSYJKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid is an organic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . This compound is characterized by the presence of an amino group and a fluoro-substituted phenyl ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluoro-3-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, involving the reaction with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid: Similar structure but with a different position of the fluoro and methyl groups.

    2-Amino-2-(2-chloro-3-methylphenyl)acetic acid: Contains a chloro group instead of a fluoro group.

    2-Amino-2-(2-fluoro-4-methylphenyl)acetic acid: The methyl group is positioned differently on the phenyl ring.

Uniqueness

2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both an amino group and a fluoro-substituted phenyl ring provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

2-amino-2-(2-fluoro-3-methylphenyl)acetic acid

InChI

InChI=1S/C9H10FNO2/c1-5-3-2-4-6(7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)

InChI Key

KLCJTGPCSYJKGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C(=O)O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.